molecular formula C8H5BrMgS B14291028 magnesium;ethynylsulfanylbenzene;bromide CAS No. 114341-03-6

magnesium;ethynylsulfanylbenzene;bromide

Cat. No.: B14291028
CAS No.: 114341-03-6
M. Wt: 237.40 g/mol
InChI Key: ZATAMPCGDYZAFF-UHFFFAOYSA-M
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Description

The compound "magnesium; ethynylsulfanylbenzene; bromide" is hypothesized to be a magnesium-based coordination complex or organometallic compound incorporating bromine and ethynylsulfanylbenzene (a benzene derivative with an ethynyl group (–C≡C–) and a sulfanyl group (–S–)). While direct references to this specific compound are absent in the literature, its components—magnesium bromide (MgBr₂) and ethynylsulfanylbenzene—are well-studied. Magnesium bromide is a hygroscopic salt with high ionic conductivity and applications in catalysis, electrolytes, and biochemistry . Such complexes are often explored in catalysis and materials science due to their tunable electronic and structural properties .

Properties

CAS No.

114341-03-6

Molecular Formula

C8H5BrMgS

Molecular Weight

237.40 g/mol

IUPAC Name

magnesium;ethynylsulfanylbenzene;bromide

InChI

InChI=1S/C8H5S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1

InChI Key

ZATAMPCGDYZAFF-UHFFFAOYSA-M

Canonical SMILES

[C-]#CSC1=CC=CC=C1.[Mg+2].[Br-]

Origin of Product

United States

Scientific Research Applications

Magnesium;ethynylsulfanylbenzene;bromide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of magnesium bromide derivatives and related organomagnesium compounds is summarized below:

Compound Molecular Formula Structure Key Properties
Magnesium bromide (MgBr₂) MgBr₂ Ionic lattice (rhombohedral) High melting point (711°C), ionic conductivity (10⁻² S/cm in DMSO) .
Ethylmagnesium bromide C₂H₅MgBr Grignard reagent (Mg–C₂H₅ bond) Reactive nucleophile; used in organic synthesis .
Mg-porphyrin-imidazolium bromide polymer C₃₂H₂₈MgN₈·Br⁻ Porous polymer with Mg–N coordination High surface area (540 m²/g), catalytic efficiency (TON: 24,700) .
Hypothetical: Mg-ethynylsulfanylbenzene bromide Not reported Likely Mg²⁺ coordinated to Br⁻ and ethynylsulfanylbenzene Predicted synergistic effects: Br⁻ for charge balance, ligand for stability .

Functional Comparisons

  • Ionic Conductivity :
    MgBr₂/DMSO electrolytes exhibit ionic conductivity up to 10⁻² S/cm at room temperature, outperforming MgBr₂ in pure aqueous systems (0.01 S/cm) . Ethylmagnesium bromide, however, lacks ionic conductivity due to its covalent Mg–C bond .
  • Catalytic Activity: The Mg-porphyrin-imidazolium polymer shows superior catalytic activity (80–100% conversion in CO₂ cycloaddition) compared to monomeric MgBr₂, attributed to its bifunctional sites and high surface area .
  • Thermal Stability :
    MgBr₂ decomposes at 1250°C , while the Mg-porphyrin polymer remains stable up to 150°C . Ethylmagnesium bromide is thermally unstable above 100°C .

Key Research Findings

Structural Insights from XRD

MgBr₂ forms a hexagonal hydrate structure (JCPDS 74-1040), but in DMSO, dehydration occurs, leading to new peaks at 2θ = 18° and 22.2° (attributed to Mg–O–DMSO bridges). Grain sizes remain ~50–70 nm in both pure MgBr₂ and MgBr₂/DMSO composites .

Electrochemical Performance

MgBr₂/DMSO electrolytes achieve:

  • Activation energy (Eₐ): 0.15–0.20 eV (low energy barrier for ion transport) .
  • Cyclic stability: Prototype Mg/graphite cells retain 80% capacity after 50 cycles .

Catalytic Synergy in Polymers

The Mg-porphyrin-imidazolium polymer’s activity stems from:

  • Proximity of Mg²⁺ and Br⁻ sites (distance < 5 Å), enabling cooperative catalysis .
  • High surface area (540 m²/g) facilitating substrate access .

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